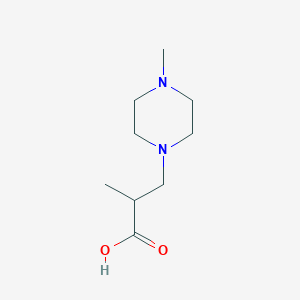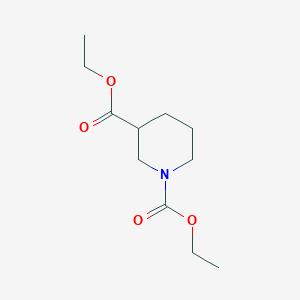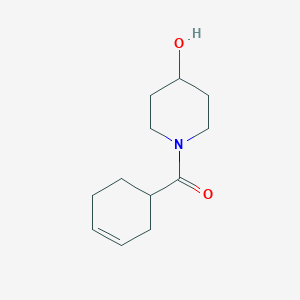
2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid
Vue d'ensemble
Description
“2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.228 . It falls under the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Amines, Aliphatic Amines, Tertiary Amines, Carboxylic Acids, and Aliphatic Carboxylic Acids .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid” can be represented by the SMILES string: CN1CCN(CCC(O)=O)CC1 . The InChIKey for this compound is JSHLMMUXJIDENZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of macrocyclic peptides and cyclic peptides, with its structure determined through X-ray crystal analysis (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Chemical Modifications and Derivatives
- Research into the structure-activity relationship of phenyl alkyl ethers led to the synthesis of derivatives of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid for potential use as PPARgamma agonists, aiming to improve solubility and selective activity (Collins et al., 1998).
- Studies on the metabolism of related compounds in rat bile have been conducted, identifying various metabolites and demonstrating extensive metabolism in rat bile (Jiang et al., 2007).
Synthesis of Key Precursors
- The compound has been utilized in the synthesis of key precursors for pharmaceuticals, such as imatinib, demonstrating an efficient in situ synthesis method (Koroleva et al., 2012).
Biological Activity and Applications
- Synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives showcased significant antiproliferative effects against certain cancer cell lines, indicating potential applications in cancer research (Božić et al., 2017).
- Novel series of 2-methyl-4-(4-methylpiperazin-1-yl) derivatives have been synthesized for research purposes, demonstrating the versatility of the compound in creating diverse chemical structures (Kohara et al., 2002).
Synthesis of Novel Compounds
- A range of N-methylpiperazine derivatives, including those related to 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid, were synthesized for potential applications in pharmaceutical research (Koroleva et al., 2011).
Development of New Analytical Methods
- Analytical methods for quality control of active pharmaceutical ingredients related to 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid derivatives have been explored, indicating its importance in drug development (Zubkov et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid interacts with its targets and carries out its functions.
Propriétés
IUPAC Name |
2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)7-11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVDJAXDUQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)

![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)


![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)

![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)